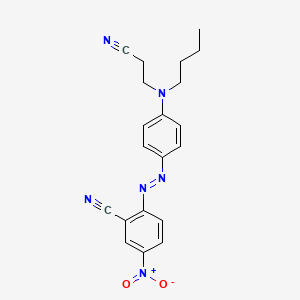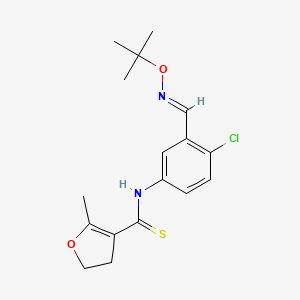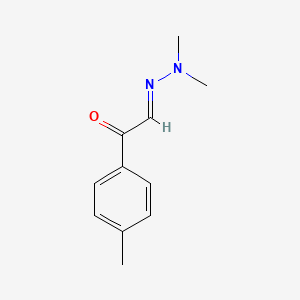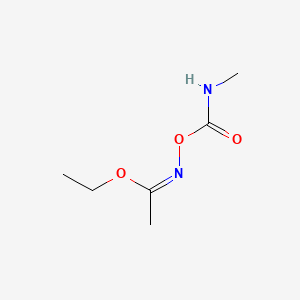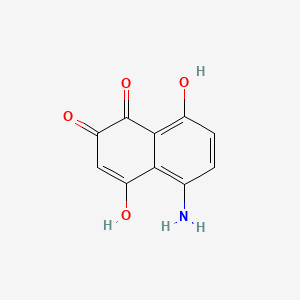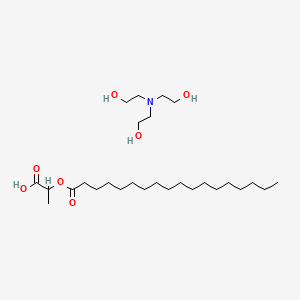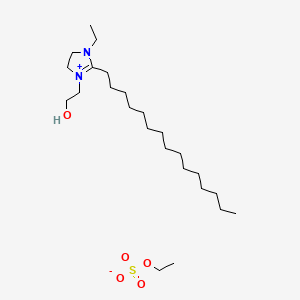
Aminotridecane adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminotridecane adipate is a chemical compound with the molecular formula C19H39NO4. It is formed by the reaction of 1-aminotridecane and adipic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminotridecane adipate can be synthesized through a reaction between 1-aminotridecane and adipic acid. The reaction typically involves heating the reactants in the presence of a solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Aminotridecane adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine and alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Aminotridecane adipate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: this compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of aminotridecane adipate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminotridecane: A precursor to aminotridecane adipate, used in similar applications.
Adipic Acid: Another precursor, widely used in the production of nylon and other polymers.
Tridecylamine: A related compound with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of 1-aminotridecane and adipic acid, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
35059-07-5 |
|---|---|
Formule moléculaire |
C32H68N2O4 |
Poids moléculaire |
544.9 g/mol |
Nom IUPAC |
hexanedioic acid;tridecan-2-amine |
InChI |
InChI=1S/2C13H29N.C6H10O4/c2*1-3-4-5-6-7-8-9-10-11-12-13(2)14;7-5(8)3-1-2-4-6(9)10/h2*13H,3-12,14H2,1-2H3;1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
RAAWXSRBWMMQQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(C)N.CCCCCCCCCCCC(C)N.C(CCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



